Alvimopan

Description

This compound is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period.

This compound anhydrous is an Opioid Antagonist. The mechanism of action of this compound anhydrous is as an Opioid Antagonist.

This compound is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. This compound is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. This compound is approximately three to nine times more potent than naloxone.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for constipation and has 5 investigational indications. This drug has a black box warning from the FDA.

mu opioid receptor antagonist; intended to treat constipation in patients taking opiates for pain

See also: Naltrexone (related); Naloxone (related); Naloxone Hydrochloride (related) ... View More ...

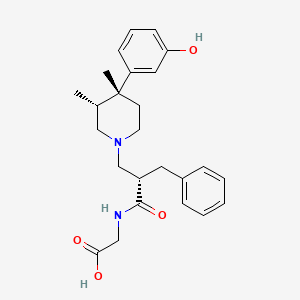

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-JVFUWBCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170098-38-1 (dihydrate), 1383577-62-5 (monohydrate salt/solvate) | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60166035 | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 mg/mL, White to light beige powder. Solubility: <0.1 mg/mL in water or buffered solutions between pH 3.0 and 9.0; 1 to 5 mg/mL in buffered solutions at pH 1.2, and 10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide. /Alvimpoan dihydrate/, 8.34e-03 g/L | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156053-89-3, 170098-38-1 | |

| Record name | Alvimopan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156053-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156053893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvimopan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALVIMOPAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q153V49P3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALVIMOPAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7704 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alvimopan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alvimopan's Mechanism of Action on Enteric Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. Its primary site of action is the enteric nervous system (ENS), where it competitively binds to MORs on enteric neurons. This binding antagonizes the inhibitory effects of both exogenous and endogenous opioids on gastrointestinal motility. This technical guide provides an in-depth exploration of this compound's mechanism of action at the cellular and molecular level within enteric neurons, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound and the Enteric Nervous System

The enteric nervous system, often referred to as the "second brain," is a complex network of neurons and glia within the gastrointestinal wall that autonomously regulates gut functions such as motility, secretion, and blood flow. Opioids, a cornerstone of pain management, exert profound inhibitory effects on the ENS by activating mu-opioid receptors, leading to common and debilitating side effects like constipation and postoperative ileus.

This compound is a quaternary amine with high polarity and a large molecular size, which severely restricts its ability to cross the blood-brain barrier.[1] This peripheral restriction allows it to selectively target the MORs in the gut, thereby reversing opioid-induced gastrointestinal dysfunction without affecting central analgesia.[2][3]

Molecular Mechanism of Action

Competitive Antagonism at the Mu-Opioid Receptor

This compound functions as a competitive antagonist at the mu-opioid receptor.[2] It binds to the receptor with high affinity, preventing endogenous and exogenous opioids from binding and initiating their downstream signaling cascades.[2]

Mu-Opioid Receptor Signaling in Enteric Neurons

Mu-opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). The activation of these receptors by an agonist triggers a cascade of intracellular events that collectively lead to a decrease in neuronal excitability and neurotransmitter release:

-

Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), a key enzyme in neuronal signaling.

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.

-

Inhibition of voltage-gated calcium (Ca2+) channels: The Gβγ subunit also inhibits N-type voltage-gated Ca2+ channels, reducing the influx of calcium ions upon depolarization. Calcium influx is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.

-

-

Inhibition of Neurotransmitter Release: The combined effects of membrane hyperpolarization and reduced calcium influx lead to a significant decrease in the release of excitatory neurotransmitters, most notably acetylcholine (ACh), from myenteric neurons. Acetylcholine is a primary pro-kinetic neurotransmitter in the gut, responsible for stimulating smooth muscle contraction and peristalsis.

By competitively binding to the MOR, this compound prevents these inhibitory signaling events, thereby restoring normal neuronal excitability and acetylcholine release, which in turn promotes coordinated gastrointestinal motility.

Quantitative Data

The following tables summarize key quantitative data regarding this compound's binding affinity and clinical efficacy.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Mu (µ) | 0.2 ng/mL (~0.4 nM) | |

| Delta (δ) | 4.4 nM | ||

| Kappa (κ) | 40 nM | ||

| Dissociation Half-Life (t1/2) from Mu-Opioid Receptor | This compound | 30-44 min | |

| Naloxone | 0.82 min | ||

| N-methylnaltrexone | 0.46 min |

Table 1: this compound Binding Affinity and Kinetics. This table demonstrates this compound's high affinity and selectivity for the mu-opioid receptor compared to delta and kappa subtypes. Its slower dissociation rate compared to other antagonists may contribute to its prolonged duration of action.

| Clinical Trial Endpoint | This compound Dose | Improvement vs. Placebo | Reference |

| Time to GI-3 Recovery (Bowel Resection) | 12 mg | Accelerated by 10 to 20 hours | |

| Time to Hospital Discharge Order (Bowel Resection) | 12 mg | Accelerated by 13 to 21 hours | |

| Spontaneous Bowel Movements/Week (Opioid-Induced Bowel Dysfunction) | 0.5 mg BID | +1.71 | |

| 1 mg QD | +1.64 | ||

| 1 mg BID | +2.52 |

Table 2: Summary of Clinical Efficacy Data. This table highlights the clinically significant improvements in gastrointestinal recovery observed with this compound treatment in patients undergoing bowel resection and those with opioid-induced bowel dysfunction.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway in Enteric Neurons

Caption: Mu-opioid receptor signaling cascade in an enteric neuron and the antagonistic action of this compound.

Experimental Workflow for Intracellular Recording

Caption: Workflow for investigating this compound's effect on enteric neuron excitability using intracellular electrophysiology.

Experimental Workflow for Calcium Imaging

References

- 1. This compound, a peripherally acting mu-opioid receptor (PAM-OR) antagonist for the treatment of opioid-induced bowel dysfunction: results from a randomized, double-blind, placebo-controlled, dose-finding study in subjects taking opioids for chronic non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

Alvimopan's Molecular Interaction with the Mu-Opioid Receptor: A Technical Guide

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (μOR) antagonist approved for accelerating the recovery of gastrointestinal function following bowel resection surgery.[1][2][3][4] Unlike traditional opioid antagonists such as naloxone, this compound's physicochemical properties—specifically its moderately large molecular weight, zwitterionic structure, and polarity—restrict its ability to cross the blood-brain barrier.[1] This peripheral restriction allows it to antagonize the gastrointestinal effects of opioid analgesics, such as constipation and postoperative ileus, without compromising their centrally mediated analgesic effects. This guide provides an in-depth technical overview of the molecular interactions between this compound and the μ-opioid receptor, intended for researchers, scientists, and professionals in drug development.

Binding Characteristics and Affinity

This compound functions as a competitive antagonist, binding with high affinity and selectivity to the mu-opioid receptor. Its affinity for the μOR is considerably greater than for the delta- and kappa-opioid receptors, defining its pharmacological specificity.

Quantitative Binding Data

The binding affinity of this compound and its selectivity for the mu-opioid receptor have been quantified using radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of the competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Inhibition Constant (Kᵢ) | Reference |

| Mu (μ) | 0.4–0.8 nM | |

| Mu (μ) | ~0.43 nM (converted from 0.2 ng/mL) | |

| Delta (δ) | 4.4–7.8 nM | |

| Kappa (κ) | 40–4,050 nM |

Binding Kinetics

Beyond equilibrium affinity, the kinetics of this compound's interaction with the μOR contribute significantly to its pharmacological profile. Studies using [³H]this compound have shown that it has a slow rate of dissociation from the receptor. This slow dissociation, or long receptor residence time, may enhance its potency and contribute to its prolonged duration of action, particularly when administered prior to opioid agonists.

| Compound | Receptor | Dissociation Half-Life (t½) | Reference |

| This compound | Mu-Opioid Receptor | 30–44 minutes | |

| Naloxone | Mu-Opioid Receptor | 0.82 minutes | |

| N-methylnaltrexone | Mu-Opioid Receptor | 0.46 minutes |

Structural Basis of Interaction

The three-dimensional structure of this compound in complex with the human μ-opioid receptor has been elucidated by X-ray crystallography (PDB ID: 7UL4). This structural data provides a detailed map of the binding pocket and reveals the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that anchor this compound within the receptor's transmembrane domain. These interactions stabilize the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein coupling and downstream signaling upon agonist binding.

Mechanism of Antagonism and Impact on Signaling

As a competitive antagonist, this compound occupies the μOR binding site, thereby blocking endogenous (e.g., endorphins) and exogenous (e.g., morphine) opioid agonists from binding and activating the receptor. This blockade prevents the initiation of the intracellular signaling cascades responsible for the pharmacological effects of opioids.

G-Protein Signaling Pathway

The μ-opioid receptor is a canonical G-protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of heterotrimeric G-proteins. Agonist binding promotes a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the G-protein into Gαi-GTP and Gβγ subunits, which then modulate various downstream effectors. This compound binding prevents this initial activation step.

β-Arrestin Recruitment Pathway

In addition to G-protein signaling, prolonged or high-intensity agonist stimulation of the μOR leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitizes G-protein signaling and can initiate a separate wave of signaling, as well as receptor internalization. As a neutral antagonist, this compound prevents the initial agonist-induced conformational change, thereby blocking receptor phosphorylation and subsequent β-arrestin recruitment.

Key Experimental Methodologies

The characterization of this compound's interaction with the μOR relies on a suite of established in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity (Kᵢ) and selectivity of a compound for a receptor.

-

Objective: To quantify the binding affinity of this compound for the μ-opioid receptor and other opioid receptor subtypes.

-

Principle: The assay measures the ability of unlabeled this compound to compete with and displace a radiolabeled ligand (e.g., [³H]DAMGO for μOR) from the receptor in a preparation of cell membranes expressing the receptor of interest.

-

Methodology:

-

Membrane Preparation: Cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor are cultured, harvested, and homogenized to create a membrane preparation rich in receptors.

-

Assay Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the membrane preparation in a binding buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration and Kᴅ is the dissociation constant of the radioligand.

-

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring a downstream cellular response.

-

G-Protein Coupling ([³⁵S]GTPγS Binding Assay):

-

Objective: To confirm this compound's antagonist activity at the level of G-protein activation.

-

Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

-

Methodology: Receptor-containing membranes are incubated with a μOR agonist (e.g., DAMGO), [³⁵S]GTPγS, and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. A reduction in the agonist-stimulated signal in the presence of this compound demonstrates antagonism.

-

-

β-Arrestin Recruitment Assay:

-

Objective: To confirm this compound's antagonist activity in the β-arrestin pathway.

-

Principle: These assays utilize engineered cell lines where the receptor and β-arrestin are fused to complementary reporters (e.g., fragments of β-galactosidase in the PathHunter assay, or luciferase/fluorescent proteins in BRET/FRET assays). Agonist-induced recruitment brings the reporters into proximity, generating a quantifiable signal. An antagonist will block this signal generation.

-

Methodology: Cells are incubated with a μOR agonist and varying concentrations of this compound. The reporter signal (e.g., chemiluminescence or BRET ratio) is measured. Inhibition of the agonist-induced signal confirms this compound's antagonist properties in this pathway.

-

Conclusion

The molecular interaction of this compound with the mu-opioid receptor is characterized by high-affinity, selective, and competitive binding. Its slow dissociation kinetics may contribute to a prolonged duration of action, effectively blocking the receptor from activation by opioid agonists. Structurally and functionally, this compound acts as a pure antagonist, preventing the conformational changes necessary to initiate both G-protein and β-arrestin-mediated signaling pathways. The detailed characterization of these interactions through robust in vitro methodologies, including radioligand binding and functional assays, provides a comprehensive understanding of its mechanism of action and solidifies its role as a peripherally restricted opioid antagonist.

References

- 1. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for postoperative ileus following abdominal surgery: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

Unveiling the Periphery: A Technical Guide to the Preclinical Selectivity of Alvimopan

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical studies that have defined the peripheral selectivity of Alvimopan, a peripherally acting mu-opioid receptor antagonist (PAMORA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the underlying mechanisms and workflows that establish this compound's targeted gastrointestinal effects without compromising central opioid analgesia.

Executive Summary

This compound is a selective antagonist of the mu-opioid receptor, developed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus and opioid-induced constipation.[1][2][3] Its clinical efficacy hinges on its ability to block opioid receptors in the gut without crossing the blood-brain barrier (BBB) to interfere with centrally mediated pain relief.[4][5] This peripheral selectivity is a result of specific physicochemical properties, including its zwitterionic nature at physiological pH, large molecular size, and high polarity, which collectively limit its systemic absorption and central nervous system (CNS) penetration. Preclinical research has been instrumental in quantifying this selectivity through a combination of in vitro receptor binding and functional assays, alongside in vivo models of gastrointestinal motility.

Quantitative Pharmacology of this compound

The peripheral selectivity and potency of this compound have been extensively characterized through various preclinical assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its binding affinity, functional activity, and pharmacokinetic profile.

Table 2.1: Opioid Receptor Binding Affinity

This table presents the equilibrium dissociation constants (Ki) of this compound and its active metabolite, ADL 08-0011, for human and guinea pig opioid receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Species | Ki (nM) | pKi | Reference(s) |

| This compound | Mu (µ) | Human | 0.4 | 9.6 | |

| Delta (δ) | Human | 4.4 | ~8.4 | ||

| Kappa (κ) | Human | 40 | ~7.4 | ||

| ADL 08-0011 | Mu (µ) | Human | 0.8 | 9.6 | |

| Methylnaltrexone | Mu (µ) | Human | 100 | 8.0 |

pKi is the negative logarithm of the Ki value.

Table 2.2: In Vitro Functional Activity

This table summarizes the functional antagonist potency (pA2) and intrinsic activity of this compound and its metabolite in cellular and tissue-based assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Compound | Assay | Agonist | pA2 | Intrinsic Activity | Reference(s) |

| This compound | Guinea Pig Ileum | Endomorphin-1 (mu) | 9.6 | Negative | |

| Guinea Pig Ileum | U69593 (kappa) | 8.4 | N/A | ||

| [35S]GTPγS Binding | N/A | N/A | Negative | ||

| ADL 08-0011 | Guinea Pig Ileum | Endomorphin-1 (mu) | 9.4 | Negative | |

| Guinea Pig Ileum | U69593 (kappa) | 7.2 | N/A | ||

| [35S]GTPγS Binding | N/A | N/A | Negative | ||

| Methylnaltrexone | Guinea Pig Ileum | Endomorphin-1 (mu) | 7.6 | Partial Agonist | |

| [35S]GTPγS Binding | N/A | N/A | Partial Agonist |

Table 2.3: Pharmacokinetic Properties and Peripheral Selectivity

This table highlights the key pharmacokinetic parameters that contribute to this compound's peripheral restriction.

| Parameter | Value | Species | Significance for Peripheral Selectivity | Reference(s) |

| Oral Bioavailability | ~6% (range 1-19%) | Human | Low systemic exposure after oral administration, confining action primarily to the GI tract. | |

| CNS Penetration | Limited/Negligible | Human/Animal | Does not readily cross the blood-brain barrier, thus avoiding antagonism of central opioid analgesia. | |

| Plasma Protein Binding | 70-80% | Human | N/A | |

| Terminal Half-life | 10-18 hours | Human | N/A | |

| Metabolism | Intestinal microflora | Human | Metabolized in the gut to an active metabolite (ADL 08-0011), which also has limited systemic exposure. |

Core Experimental Methodologies

The following sections provide detailed protocols for the key preclinical experiments used to establish the peripheral selectivity of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of this compound at mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligands: [3H]DAMGO (mu-selective), [3H]DPDPE (delta-selective), [3H]U69,593 (kappa-selective).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone or another high-concentration unlabeled opioid antagonist.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Detection: Liquid scintillation counter.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add cell membranes and a fixed concentration of the appropriate radioligand.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).

-

Competition: Add cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This functional assay measures the ability of a compound to stimulate or inhibit G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation.

Objective: To determine the intrinsic activity of this compound (agonist, antagonist, or inverse agonist) at the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the mu-opioid receptor.

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound.

-

Control Agonist: DAMGO.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

Protocol:

-

Membrane Preparation: Prepare a suspension of cell membranes in assay buffer.

-

Assay Setup: In a 96-well plate, add membranes, GDP, and the test compound (this compound) or control agonist (DAMGO) at various concentrations.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash filters with ice-cold buffer and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound versus the concentration of the compound.

-

For antagonists like this compound, the assay is typically run with a fixed concentration of an agonist, and the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is measured. A decrease in signal indicates antagonist activity, while a decrease below basal levels suggests inverse agonist activity.

-

In Vivo Gastrointestinal Transit Assay (Rodent Model)

This in vivo assay measures the effect of a test compound on the rate of passage of a non-absorbable marker through the gastrointestinal tract.

Objective: To evaluate the ability of this compound to reverse opioid-induced delay in gastrointestinal transit.

Materials:

-

Animals: Rats or mice.

-

Opioid Agonist: Morphine.

-

Test Compound: this compound.

-

Marker: Carmine red dye or radiolabeled chromium (51Cr) mixed in a non-nutritive, viscous vehicle (e.g., methylcellulose).

-

Gavage Needles.

Protocol:

-

Acclimation and Fasting: Acclimate animals to handling and fast them overnight with free access to water.

-

Drug Administration:

-

Administer this compound or vehicle orally (gavage).

-

After a set pre-treatment time (e.g., 45 minutes), administer morphine or saline subcutaneously.

-

-

Marker Administration: After the opioid administration, administer the carmine red or 51Cr marker solution orally by gavage.

-

Observation/Termination:

-

Carmine Red Method: House mice individually and monitor for the appearance of the first red fecal pellet. The time from gavage to the first red pellet is the whole gut transit time.

-

51Cr Method: Euthanize the animals at a fixed time point (e.g., 3 hours) after marker administration.

-

-

Measurement (51Cr Method):

-

Carefully dissect the gastrointestinal tract (stomach, small intestine divided into segments, cecum, and colon).

-

Measure the radioactivity in each segment.

-

Calculate the geometric center (GC) of the radiolabel distribution using the formula: GC = Σ (% of total cpm in each segment × segment number). A lower GC value indicates slower transit.

-

-

Data Analysis: Compare the whole gut transit times or geometric center values between treatment groups (e.g., vehicle, morphine + vehicle, morphine + this compound) using appropriate statistical tests.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's peripheral selectivity and the experimental procedures used to evaluate it.

Mu-Opioid Receptor Signaling

Caption: Mu-opioid receptor activation by an agonist and competitive antagonism by this compound.

Concept of Peripheral Selectivity

Caption: this compound acts on gut opioid receptors but does not cross the blood-brain barrier.

In Vivo GI Transit Experimental Workflow

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. This compound, a selective peripherally acting mu-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a peripherally acting mu-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

In-depth review of Alvimopan's pharmacodynamics

An In-depth Technical Guide to the Pharmacodynamics of Alvimopan

Introduction

This compound is a peripherally acting mu-opioid receptor antagonist (PAMORA) designed to mitigate the gastrointestinal side effects of opioids, such as postoperative ileus (POI) and opioid-induced bowel dysfunction (OBD), without compromising their central analgesic effects.[1][][3] Its mechanism of action is confined to the periphery due to its pharmacokinetic properties, which include low oral bioavailability and limited ability to cross the blood-brain barrier.[][4] This guide provides a detailed review of this compound's pharmacodynamics, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a competitive antagonist at the mu-opioid receptor in the gastrointestinal tract. Opioid analgesics, like morphine, exert their effects by binding to these receptors, which not only provides pain relief but also leads to undesirable effects in the gut, including decreased motility, increased fluid absorption, and delayed transit, contributing to conditions like POI. This compound selectively binds to these peripheral mu-opioid receptors, competitively inhibiting the binding of opioid agonists. This antagonism blocks the downstream signaling pathways that lead to impaired gut function, thereby restoring normal gastrointestinal motility and secretion. A key characteristic of this compound is its peripheral selectivity, which allows it to counteract the gastrointestinal effects of opioids without reversing the centrally-mediated analgesia.

Signaling Pathway

Opioid agonists binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), trigger a cascade of intracellular events that inhibit neuronal activity and muscle contraction in the gut. This compound blocks the initiation of this cascade by preventing agonist binding.

References

Alvimopan's Impact on Endogenous Opioid Peptides in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan is a peripherally acting mu-opioid receptor (PAM-OR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, primarily postoperative ileus (POI). Its mechanism of action is centered on the competitive blockade of mu-opioid receptors in the enteric nervous system. While the antagonism of exogenous opioids is well-established, the interaction of this compound with the endogenous opioid system of the gut—comprising peptides such as enkephalins, endorphins, and dynorphins—is a critical area of investigation for a comprehensive understanding of its therapeutic effects. This technical guide synthesizes the current understanding of this compound's impact on these endogenous opioid peptides, details relevant experimental protocols, and presents the underlying signaling pathways.

Introduction: The Endogenous Opioid System of the Gut

The gastrointestinal (GI) tract possesses an intrinsic opioid system that plays a crucial role in regulating motility, secretion, and visceral sensation. This system includes three main families of endogenous opioid peptides:

-

Enkephalins: Primarily act on delta-opioid receptors (DOR) but also have an affinity for mu-opioid receptors (MOR). They are involved in modulating smooth muscle contraction and intestinal secretion.

-

Endorphins: Exhibit a high affinity for MORs and are potent inhibitors of intestinal motility.

-

Dynorphins: The endogenous ligands for kappa-opioid receptors (KOR), they also contribute to the regulation of gut motility and sensation.

Postoperative ileus, a common complication following abdominal surgery, is characterized by a temporary cessation of bowel motility. Its pathophysiology is multifactorial, involving inflammatory responses, neurogenic inhibition, and the effects of opioid analgesics. Notably, surgical stress itself can lead to the release of endogenous opioid peptides within the gut, contributing to the development of POI.[1][2]

This compound: Mechanism of Action in the Gastrointestinal Tract

This compound is a quaternary amine that possesses high affinity and selectivity for the mu-opioid receptor.[3] Its polarized structure restricts its ability to cross the blood-brain barrier, thereby confining its antagonistic effects to the periphery, primarily the GI tract.[3] By competitively binding to mu-opioid receptors on enteric neurons, this compound blocks the inhibitory effects of both exogenously administered opioids and, theoretically, endogenous opioid peptides on intestinal motility and secretion.[4] This targeted action helps to restore normal gut function without compromising the central analgesic effects of opioid medications.

This compound's Hypothesized Impact on Endogenous Opioid Peptides

While direct quantitative measurements of changes in endogenous opioid peptide levels in the gut following this compound administration are not extensively reported in the current literature, its mechanism of action allows for several well-founded hypotheses. Preclinical studies suggest that the clinical benefit of this compound may be partly mediated by its interaction with the endogenous opioid system.

Blockade of Endogenous Opioid Effects

The primary impact of this compound is the competitive antagonism of mu-opioid receptors. This action would block the effects of endogenous endorphins and enkephalins that are released in response to surgical stress and inflammation, thereby preventing their inhibitory influence on gut motility.

Potential Feedback Mechanisms on Peptide Release

The continuous blockade of mu-opioid receptors by this compound could potentially lead to feedback mechanisms that alter the synthesis and release of endogenous opioid peptides. The precise nature of this feedback—whether it leads to an upregulation or downregulation of peptide release—remains an area for further investigation.

Quantitative Data Summary (Hypothesized)

The following tables summarize the hypothesized impact of this compound on endogenous opioid peptides in the gut, based on its mechanism of action. It is critical to note that these tables represent a theoretical framework, as direct quantitative data from clinical or preclinical studies specifically measuring these peptide levels after this compound administration is limited.

Table 1: Hypothesized Impact of this compound on Endogenous Opioid Peptide Activity at the Receptor Level

| Endogenous Opioid Peptide | Primary Receptor Target in Gut | Hypothesized Effect of this compound | Rationale |

| β-Endorphin | Mu (μ) | Blockade of Activity | Competitive antagonism at the mu-opioid receptor. |

| Met-Enkephalin | Delta (δ) > Mu (μ) | Partial Blockade of Activity | This compound is selective for the mu-receptor; however, it would block the mu-receptor component of enkephalin's action. |

| Leu-Enkephalin | Delta (δ) > Mu (μ) | Partial Blockade of Activity | Similar to Met-Enkephalin, the mu-receptor mediated effects would be antagonized. |

| Dynorphin A | Kappa (κ) | No Direct Effect | This compound has low affinity for the kappa-opioid receptor. |

Table 2: Theoretical Changes in Measurable Endogenous Opioid Peptide Levels in Gut Tissue Post-Alvimopan Administration

| Endogenous Opioid Peptide | Expected Change in Tissue Concentration | Potential Mechanism |

| β-Endorphin | Unchanged or Increased | Compensatory upregulation in response to receptor blockade. |

| Enkephalins | Unchanged or Increased | Potential feedback mechanism due to mu-opioid receptor antagonism. |

| Dynorphins | Unchanged | This compound does not directly target kappa-opioid receptors. |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to quantify the impact of this compound on endogenous opioid peptides in the gut.

Animal Model of Postoperative Ileus

-

Objective: To create a preclinical model to study the effects of this compound on gut motility and endogenous opioid peptide levels.

-

Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.

-

Surgical Procedure: A midline laparotomy is performed, and the small intestine is gently manipulated to induce ileus.

-

Drug Administration: this compound (e.g., 1-10 mg/kg) or a vehicle control is administered orally (by gavage) prior to or after the surgical procedure.

-

Gastrointestinal Transit Measurement: A non-absorbable marker (e.g., 51Cr-labeled sodium chromate or FITC-dextran) is administered by gavage. After a set time (e.g., 90 minutes to 3 hours), the animal is euthanized, and the gastrointestinal tract is excised. The distribution of the marker is quantified to determine the geometric center, which serves as an index of intestinal transit.

-

Tissue Collection: Segments of the ileum and colon are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent peptide analysis.

-

Quantification of Endogenous Opioid Peptides

-

Objective: To measure the concentration of enkephalins, endorphins, and dynorphins in gut tissue samples.

-

Method 1: Radioimmunoassay (RIA)

-

Tissue Extraction: Frozen gut tissue is homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) and boiled to inactivate proteases. The homogenate is then centrifuged, and the supernatant is collected and lyophilized.

-

RIA Procedure: The lyophilized extract is reconstituted in assay buffer. The sample is incubated with a specific primary antibody for the target opioid peptide (e.g., anti-Met-enkephalin) and a radiolabeled version of the peptide (e.g., ¹²⁵I-Met-enkephalin).

-

Separation and Counting: A secondary antibody or other separation agent is used to precipitate the antibody-bound fraction. The radioactivity of the pellet is measured using a gamma counter.

-

Quantification: The concentration of the endogenous peptide in the sample is determined by comparing its binding to a standard curve generated with known concentrations of the peptide.

-

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Tissue Extraction and Digestion: Similar to RIA, peptides are extracted from the tissue. For some applications, enzymatic digestion may be used to generate specific peptide fragments for targeted analysis.

-

Solid-Phase Extraction (SPE): The extract is cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances.

-

LC Separation: The cleaned-up sample is injected into a high-performance liquid chromatography (HPLC) system, where the peptides are separated based on their physicochemical properties.

-

MS Detection and Quantification: The separated peptides are introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments. Quantification is achieved by comparing the signal intensity of the endogenous peptide to that of a known concentration of a stable isotope-labeled internal standard.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Opioid Action in the Gut and this compound's Intervention

References

- 1. This compound, for Postoperative Ileus Following Bowel Resection: A Pooled Analysis of Phase III Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel, Peripherally Acting μ Opioid Antagonist: Results of a Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase III Trial of Major Abdominal Surgery and Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selective mu opioid receptor antagonist, this compound, improves delayed GI transit of postoperative ileus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Alvimopan and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[1][2] Its clinical efficacy is intrinsically linked to its chemical structure, which has been meticulously optimized to confer high affinity and selectivity for the MOR in the periphery while limiting its access to the central nervous system. This technical guide delves into the critical structural features of this compound and its analogs that govern their pharmacological activity, providing a comprehensive overview of their structure-activity relationships (SAR).

The core scaffold of this compound is an N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.[3][4] This class of compounds represents a significant departure from traditional opioid antagonists, which typically feature an N-allyl or N-cyclopropylmethyl substituent for their antagonist activity.[5] In contrast, the antagonist properties of the this compound series are inherent to the piperidine scaffold itself, with the N-substituent primarily modulating potency and receptor selectivity.

This guide will explore the key structural modifications and their impact on the biological activity of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogs

The following tables summarize the in vitro binding affinities and functional antagonist potencies of this compound and its key analogs at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These data highlight the structural features crucial for potent and selective MOR antagonism.

| Compound | N-Substituent (R) | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | µ-Opioid Receptor Kb (nM) ([35S]GTPγS) |

| This compound | -CH2-CH(C6H5)-CONH-CH2-COOH | 0.4 | 108 | 51 | 0.2 |

| LY255582 | -(CH2)2-CH(OH)-Cyclohexyl | 1.9 | 16 | 1.3 | 0.9 |

| Analog 5c | -(CH2)2-C6H5 (No phenyl-OH) | 21 | 120 | 24 | 24 |

| Analog 5a | -(CH2)2-C6H4(2-OH) | 8 | 120 | 15 | 13 |

| Analog 5b | -(CH2)2-C6H4(4-OH) | 11 | 160 | 19 | 12 |

| Compound | R Group on Piperidine Nitrogen | Stereochemistry | µ-Opioid Receptor Ki (nM) |

| LY255582 | -(CH2)2-CH(OH)-Cyclohexyl | (3R, 4R, 3'S) | 1.9 |

| Isomer of LY255582 | -(CH2)2-CH(OH)-Cyclohexyl | (3S, 4S, 3'R) | 15 |

Core Structural Insights and Structure-Activity Relationships

The data presented reveal several key SAR trends for the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid antagonists:

-

The Piperidine Scaffold: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is the fundamental pharmacophore responsible for the intrinsic antagonist activity of this class of compounds.

-

Stereochemistry: The stereochemistry at the 3 and 4 positions of the piperidine ring is critical for potent antagonist activity. The (3R,4R)-isomer consistently demonstrates higher affinity and potency compared to the (3S,4S)-isomer.

-

The 4-(3-hydroxyphenyl) Group: The presence and position of the hydroxyl group on the 4-phenyl substituent are crucial for high affinity. Removal of the hydroxyl group or moving it to the ortho or para positions significantly decreases both binding affinity and antagonist efficacy. This suggests a key hydrogen bonding interaction within the receptor binding pocket.

-

The N-Substituent: The nature of the N-substituent plays a vital role in modulating the potency and selectivity of the analogs. For this compound, the bulky, zwitterionic N-substituent contributes to its high affinity and, importantly, its peripheral restriction by increasing polarity and limiting its ability to cross the blood-brain barrier.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro assays: radioligand competition binding assays and [35S]GTPγS functional assays. The generalized protocols for these experiments are detailed below.

Radioligand Competition Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the receptor.

Materials:

-

Cell membranes expressing the human µ, δ, or κ opioid receptor.

-

Radioligand: [3H]DAMGO (for µ), [3H]Naltrindole (for δ), or [3H]U69,593 (for κ).

-

Test compounds (this compound and its analogs).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: Naloxone (10 µM).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Antagonist Activity

This functional assay measures the ability of a compound to inhibit G-protein activation by an agonist. It is used to determine the functional potency (Kb) of an antagonist.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

A known opioid receptor agonist (e.g., DAMGO for µ-opioid receptor).

-

Test compounds (this compound and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Cell membranes are pre-incubated with the agonist and varying concentrations of the antagonist test compound.

-

Initiation of Reaction: [35S]GTPγS is added to the mixture to initiate the binding reaction.

-

Incubation: The reaction is incubated for a defined period (e.g., 60 minutes at 30°C) to allow for G-protein activation and [35S]GTPγS binding.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer.

-

Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined. The antagonist dissociation constant (Kb) is calculated from the IC50 value.

Signaling Pathways and Logical Relationships

The pharmacological effect of this compound is a direct consequence of its interaction with the mu-opioid receptor and the subsequent modulation of downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for determining antagonist activity.

Caption: Mu-opioid receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflows for determining binding affinity and functional antagonism.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined area of medicinal chemistry, with clear structural determinants for potent and selective mu-opioid receptor antagonism. The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, with its specific stereochemistry and the crucial 3-hydroxyl group on the phenyl ring, forms the cornerstone of this activity. The N-substituent provides a handle for fine-tuning the pharmacokinetic properties, as exemplified by this compound's design for peripheral restriction. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the design of novel peripherally acting opioid receptor antagonists with improved therapeutic profiles. The continued exploration of this chemical space holds promise for the development of even more effective and safer therapies for opioid-induced gastrointestinal dysfunction.

References

- 1. 3D-QSAR comparative molecular field analysis on opioid receptor antagonists: pooling data from different studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Alvimopan: A Technical Guide to Opioid Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan is a peripherally acting mu-opioid receptor (μOR) antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising central analgesia.[1][2][3][4] Its clinical efficacy is rooted in its specific pharmacological profile at opioid receptors. This technical guide provides an in-depth analysis of this compound's binding affinity and kinetics at mu (μ), delta (δ), and kappa (κ) opioid receptors, detailed experimental methodologies for assessing these parameters, and a visualization of its mechanism of action at the cellular level.

Binding Affinity Profile

This compound demonstrates a marked selectivity for the μ-opioid receptor. Its binding affinity is significantly higher for the μOR compared to δOR and κOR subtypes.[1] This selectivity is crucial for its targeted action in the gastrointestinal tract, where μ-opioid receptors are abundant and mediate the inhibitory effects of opioids on motility. The primary active metabolite of this compound, ADL 08-0011, exhibits a similar high-affinity binding profile for the μOR.

The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's binding affinity, where a lower Kᵢ value indicates a higher affinity. The affinities for this compound and its metabolite are summarized below.

Table 1: this compound and Metabolite ADL 08-0011 Binding Affinities (Kᵢ) at Human Opioid Receptors

| Compound | Receptor Subtype | pKᵢ | Kᵢ (nM) | Selectivity (μ vs. δ) | Selectivity (μ vs. κ) |

| This compound | Mu (μ) | 9.6 | 0.25 | 158-fold | 1259-fold |

| Delta (δ) | 7.4 | 39.8 | |||

| Kappa (κ) | 6.5 | 316.2 | |||

| ADL 08-0011 | Mu (μ) | 9.6 | 0.25 | 631-fold | 3981-fold |

| Delta (δ) | 7.0 | 100.0 | |||

| Kappa (κ) | 6.0 | 1000.0 |

Note: Kᵢ values were calculated from the reported pKᵢ values (Kᵢ = 10(-pKᵢ) M) and converted to nM. The source study characterized binding at human recombinant receptors.

Kinetic Binding Parameters

Beyond affinity, the kinetics of how a drug binds to and dissociates from its receptor (its kon and koff rates) are critical determinants of its duration of action. This compound is characterized by a notably slow rate of dissociation from the mu-opioid receptor. This prolonged receptor occupancy contributes to its long duration of action.

The dissociation half-life (t½) of this compound is significantly longer than that of classic antagonists like naloxone, suggesting a more sustained blockade of the receptor.

Table 2: Comparative Dissociation Kinetics at the Mu-Opioid Receptor

| Compound | Dissociation Half-Life (t½) (minutes) | Dissociation Rate (koff) (s⁻¹) |

| This compound | 30 - 44 | 0.00026 - 0.00038 |

| Naloxone | 0.82 | 0.014 |

| N-methylnaltrexone | 0.46 | 0.025 |

Mechanism of Action and Signaling Pathway

Mu-opioid receptors are G-protein coupled receptors (GPCRs) that signal through the inhibitory G-protein, Gαi. Upon activation by an agonist (e.g., morphine), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to downstream cellular effects that decrease neuronal excitability and gastrointestinal motility.

This compound acts as a competitive antagonist at the μOR. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, this compound blocks endogenous and exogenous opioids from activating the receptor, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: an oral, peripherally acting, mu-opioid receptor antagonist for the treatment of opioid-induced bowel dysfunction--a 21-day treatment-randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a peripherally acting mu-opioid receptor (PAM-OR) antagonist for the treatment of opioid-induced bowel dysfunction: results from a randomized, double-blind, placebo-controlled, dose-finding study in subjects taking opioids for chronic non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Zwitterionic Advantage: How Alvimopan's Structure Confines its Action to the Periphery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alvimopan is a peripherally acting mu-opioid receptor antagonist (PAMORA) approved for the management of postoperative ileus. Its clinical efficacy in mitigating the gastrointestinal side effects of opioids without compromising their central analgesic effects is intrinsically linked to its unique zwitterionic chemical structure. At physiological pH, this compound exists as a molecule with both a positive and a negative charge, a characteristic that, combined with its high molecular weight and polarity, severely restricts its ability to cross the blood-brain barrier. This guide delves into the core physicochemical properties of this compound, detailing how its zwitterionic nature dictates its peripheral action. It further provides an overview of its receptor binding affinity, pharmacokinetic profile, and the downstream signaling pathways it modulates within the enteric nervous system. Detailed experimental methodologies for key assays and a summary of pivotal clinical trial data are also presented to provide a comprehensive technical resource for the scientific community.

The Pivotal Role of this compound's Zwitterionic Structure

This compound's targeted peripheral action is a direct consequence of its molecular structure and resulting physicochemical properties. Chemically, this compound is a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine derivative.[1] At physiological pH, the carboxylic acid group is deprotonated (COO-) and the piperidine nitrogen is protonated (NH+), resulting in a zwitterionic molecule.[2][3]

This dual charge characteristic, along with a relatively large molecular size and high polarity, are the primary determinants of its limited systemic absorption and inability to penetrate the central nervous system (CNS).[3] The blood-brain barrier is a highly lipophilic barrier that restricts the passage of polar, charged, and large molecules. This compound's zwitterionic nature significantly reduces its lipophilicity, thereby hindering its passive diffusion across this barrier.[2] This structural feature is the cornerstone of its clinical utility, allowing it to antagonize mu-opioid receptors in the gastrointestinal tract while sparing the centrally located receptors responsible for analgesia.

Receptor Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the mu-opioid receptor, with a considerably lower affinity for the delta- and kappa-opioid receptors. This selectivity for the mu-opioid receptor is critical to its mechanism of action in treating postoperative ileus, as this receptor subtype is the primary mediator of opioid-induced gastrointestinal dysfunction.

| Receptor Subtype | Binding Affinity (Ki) |

| Mu (µ) | 0.4 nM |

| Delta (δ) | 4.4 nM |

| Kappa (κ) | 40 nM |

Data sourced from in vitro radioligand binding studies.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by low oral bioavailability and minimal systemic exposure, further contributing to its peripheral selectivity.

| Pharmacokinetic Parameter | Value |

| Oral Bioavailability | <7% |

| Peak Plasma Concentration (Tmax) | ~2 hours |

| Plasma Protein Binding | 80-90% |

| Metabolism | Primarily by intestinal flora |

| Elimination Half-life | 10-18 hours |

| Excretion | Primarily biliary/fecal |

Data compiled from multiple pharmacokinetic studies.

Mechanism of Action and Signaling Pathways

In the enteric nervous system, opioid agonists binding to mu-opioid receptors on enteric neurons lead to a cascade of inhibitory signals that decrease gastrointestinal motility and secretion. These G-protein coupled receptors (GPCRs) are coupled to inhibitory G-proteins (Gi/o).

Activation of the mu-opioid receptor by an agonist (e.g., morphine) leads to:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

This compound, as a competitive antagonist, binds to the mu-opioid receptor but does not activate it. By occupying the receptor binding site, it prevents endogenous and exogenous opioids from initiating these inhibitory downstream signaling events, thereby restoring normal gastrointestinal motility and function.

Mu-Opioid Receptor Signaling in Enteric Neurons and this compound's Antagonism.

Experimental Protocols

Opioid Receptor Binding Affinity Assay (Radioligand Displacement)

A representative experimental protocol to determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors is outlined below. This method is based on the principle of competitive displacement of a radiolabeled ligand.

Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human mu, delta, or kappa opioid receptors are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used.

-

Radioligand: A non-selective radiolabeled opioid antagonist, such as [3H]-diprenorphine, is used at a concentration near its Kd value.

-

Competition Binding: The membranes are incubated with the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., naloxone).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Phase III Clinical Trial for Postoperative Ileus

The following is a generalized protocol based on several Phase III, multicenter, randomized, double-blind, placebo-controlled trials of this compound for the management of postoperative ileus.

Objective: To evaluate the efficacy and safety of this compound in accelerating the time to recovery of gastrointestinal function in patients undergoing partial bowel resection with primary anastomosis.

Patient Population: Adult patients scheduled for partial large or small bowel resection.

Study Design:

-

Randomization: Patients are randomized in a 1:1:1 ratio to receive this compound 6 mg, this compound 12 mg, or placebo.

-

Blinding: The study is double-blind, with neither the patient nor the investigator knowing the treatment assignment.

-

Treatment Administration: The first dose is administered orally 2 hours before surgery, followed by twice-daily dosing until hospital discharge or for a maximum of 7 days.

Primary Efficacy Endpoint: A composite endpoint of the time to first toleration of solid food and the time to first bowel movement.

Secondary Efficacy Endpoints:

-

Time to hospital discharge order written.

-

Incidence of postoperative nasogastric tube insertion.

-

Hospital readmission rates.

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

Statistical Analysis: Time-to-event endpoints are typically analyzed using a Cox proportional hazards model.

Generalized Phase III Clinical Trial Workflow for this compound.

Summary of Clinical Efficacy Data

Pooled analyses of Phase III clinical trials have demonstrated that this compound significantly accelerates the recovery of gastrointestinal function and reduces the length of hospital stay in patients undergoing bowel resection.

| Outcome | This compound 12 mg vs. Placebo | Hazard Ratio (95% CI) |

| Time to GI Recovery | Accelerated by 10.7 to 26.1 hours | 1.38 (p ≤ 0.001) |

| Time to Hospital Discharge Order Written | Accelerated by 13 to 21 hours | 1.38 (p < 0.001) |

Data represent a summary of findings from multiple Phase III trials.

Conclusion

The zwitterionic structure of this compound is a key determinant of its pharmacological profile, conferring peripheral selectivity by limiting its ability to cross the blood-brain barrier. This targeted action allows for the effective antagonism of mu-opioid receptors in the gastrointestinal tract, accelerating the recovery from postoperative ileus without compromising central opioid-mediated analgesia. The robust clinical data supporting its efficacy and safety, underpinned by its unique chemical properties, establish this compound as a valuable therapeutic agent in the postoperative setting. This guide has provided a comprehensive overview of the fundamental principles governing this compound's peripheral action, supported by quantitative data and detailed experimental frameworks, to serve as a valuable resource for the scientific and drug development communities.

References

Methodological & Application

Alvimopan Administration in Rodent Models of Postoperative Ileus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction